1-[2-(2,6-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole
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Overview
Description
1-[2-(2,6-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,6-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole typically involves multiple steps. One common method starts with the preparation of 2,6-dimethylphenol, which is then reacted with epichlorohydrin in the presence of a base like sodium hydroxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 1H-benzimidazole in the presence of a suitable catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,6-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-[2-(2,6-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(2,6-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The benzimidazole ring is known to interact with nucleic acids and proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethylphenoxy)acetone: Similar in structure but lacks the benzimidazole ring.
2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine: Shares the benzimidazole core but has different substituents.
Uniqueness
1-[2-(2,6-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H27N3O2 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-[[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine |
InChI |
InChI=1S/C22H27N3O2/c1-17-6-5-7-18(2)22(17)27-15-12-25-20-9-4-3-8-19(20)23-21(25)16-24-10-13-26-14-11-24/h3-9H,10-16H2,1-2H3 |
InChI Key |
QZTDMTBBYDESBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2CN4CCOCC4 |
Origin of Product |
United States |
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